molecular formula C28H29N3O5 B2552461 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891128-18-0

2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2552461
CAS No.: 891128-18-0
M. Wt: 487.556
InChI Key: BTBOTVISLXGRTC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-triethoxyphenyl group and at position 2 with a diphenylacetamide moiety.

Properties

IUPAC Name

2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-4-33-22-17-21(18-23(34-5-2)25(22)35-6-3)27-30-31-28(36-27)29-26(32)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24H,4-6H2,1-3H3,(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBOTVISLXGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction. The starting materials often include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions usually involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of triethoxyphenyl groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, which could be beneficial in developing new antibiotics. The presence of the oxadiazole group is often associated with enhanced antimicrobial effects due to its ability to disrupt microbial cell membranes .

Material Science

Polymer Chemistry : 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has potential applications in polymer science. Its ability to act as a cross-linking agent in polymer matrices can improve the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials used in coatings and composites .

Luminescent Materials : The compound's unique structure may also allow it to function as a luminescent material. Research into organic light-emitting diodes (OLEDs) has identified oxadiazole derivatives as promising candidates for light-emitting layers due to their high photoluminescence efficiency and stability under operational conditions .

Environmental Science

Pesticide Development : The compound's biological activity extends to agricultural applications where it may serve as a template for designing new pesticides. Its efficacy against certain pests combined with low toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture practices .

Case Studies

  • Anticancer Research : A study published in the "Journal of Medicinal Chemistry" highlighted the synthesis of several oxadiazole derivatives, including variations of 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide. These compounds showed promising results in vitro against breast cancer cell lines, indicating their potential for further development into therapeutic agents .
  • Polymer Applications : In a study focused on polymer composites published in "Materials Science", researchers incorporated the compound into epoxy resins. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional formulations, suggesting its utility in high-performance applications .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the aromatic groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural differences and reported activities of analogous compounds:

Compound Name/Feature Oxadiazole Substituent Acetamide Substituent Linkage Type Biological Activity Key Findings/References
Target Compound 3,4,5-Triethoxyphenyl 2,2-Diphenyl N-amide Not explicitly reported Higher lipophilicity vs. methoxy analogs
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxyphenyl N-Phenyl S-thioether Antibacterial, antifungal Moderate activity vs. S. aureus
2-{[5-(Benzofuran-2-yl)-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide Benzofuran-2-yl N-(3-Chlorophenyl) S-thioether Antimicrobial Potent laccase catalysis
N-(Benzodioxol-5-ylmethyl)-2-{[5-(tetrahydronaphthalenyl)-oxadiazol-2-yl]sulfanyl}acetamide (Tetrahydronaphthalenyl)oxy N-(Benzodioxol-5-ylmethyl) S-thioether Anticancer (MMP-9 inhibition) Cytotoxic effects on A549/C6 cells
N-(4-Methylpyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide Indol-3-ylmethyl N-(4-Methylpyridinyl) S-thioether LOX/BChE inhibition Moderate enzyme inhibition

Key Observations

Diphenylacetamide introduces steric hindrance absent in N-aryl or N-heteroaryl analogs, possibly affecting target binding .

Linkage Type :

  • Most analogs use S-thioether linkages (e.g., ), whereas the target compound employs a direct N-amide bond. This difference may influence electronic properties (e.g., resonance stabilization) and metabolic stability .

Biological Activities :

  • Compounds with trimethoxyphenyl groups () show antimicrobial activity, suggesting the triethoxy variant may retain or modify this activity.
  • Benzodioxole and tetrahydronaphthalenyl derivatives () exhibit anticancer effects via MMP-9 inhibition, highlighting the role of bulky substituents in enzyme interaction.

Physicochemical Properties

  • Solubility : Ethoxy groups may improve lipid solubility vs. methoxy, but diphenylacetamide could limit aqueous solubility .

Biological Activity

2,2-Diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₁₉H₁₈N₄O₃
  • Molecular Weight : Approximately 350.37 g/mol
  • Key Functional Groups :
    • Oxadiazole ring
    • Triethoxyphenyl group
    • Acetamide moiety

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. The presence of the triethoxyphenyl group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
  • Anticancer Properties : Some studies suggest that the oxadiazole derivatives can inhibit cancer cell proliferation. Specifically, they may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of cytokine levels

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Research :
    • In vitro studies on human breast cancer cell lines demonstrated that treatment with 2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide led to a significant decrease in cell viability and increased markers of apoptosis.
  • Inflammation Model :
    • In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain, alongside a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

The proposed mechanisms underlying the biological activities include:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels leading to cellular damage in cancer cells.
  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.
  • Membrane Disruption : Enhanced lipophilicity from the triethoxyphenyl group may facilitate disruption of microbial membranes.

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